molecular formula C14H18O4 B040599 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one CAS No. 121789-31-9

3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one

Cat. No. B040599
CAS RN: 121789-31-9
M. Wt: 250.29 g/mol
InChI Key: VPPKJRKLOKTSFK-UHFFFAOYSA-N
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Description

This compound is part of a class of organic molecules that have garnered interest for their potential applications in various fields, including pharmaceuticals and materials science. Its structure contains both a dioxane ring and a methoxyphenyl group, which contribute to its distinctive properties and reactivity.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, starting from readily available substrates. For example, the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones involves propargylation followed by a click reaction (Nagamani et al., 2018). Although not directly mentioning the target compound, this approach highlights the complexity and creativity required in the synthesis of such molecules.

Molecular Structure Analysis

Molecular structure is crucial for understanding the behavior and reactivity of a compound. X-ray diffraction analysis and spectroscopic methods like NMR (Nuclear Magnetic Resonance) are common techniques used to elucidate the structure of complex organic molecules. For instance, 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol's structure was confirmed via counter synthesis and X-ray diffraction analysis, showcasing the importance of these techniques in confirming molecular structures (Zyuzin et al., 2010).

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Radiochemistry : The compound and its isotopomers have been synthesized for use in radiochemical studies. For instance, a 5HT1A antagonist's isotopomer was prepared through a multi-step synthesis involving deamination, esterification, and protection, highlighting its application in creating radiolabeled molecules for pharmacological research (Czeskis, 1998).

  • Organic Synthesis : Research on 1,3-dioxan derivatives has led to advancements in organic synthesis methods. For example, 1,3-dioxan-5-yl diazoacetates have been used for highly diastereoselective and enantioselective carbon-hydrogen insertion reactions, demonstrating their utility in synthesizing complex organic molecules with high stereocontrol (Doyle et al., 1999).

Antimicrobial and Anticancer Research

  • Antimicrobial Activity : Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones have been synthesized and evaluated for their antimicrobial properties. This research signifies the role of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).

  • Anticancer Activity : The synthesis of derivatives featuring the 3-[(4-methoxyphenyl)amino]propanehydrazide moiety has been explored, with some derivatives showing significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines. This highlights the potential of such compounds in cancer research and therapy development (Tumosienė et al., 2020).

Material Science and Polymer Chemistry

  • Liquid-Crystalline Polymers : Compounds containing 1,3-dioxan-2-yl groups have been utilized in the synthesis of liquid-crystalline polymers, demonstrating their application in creating materials with specific optical and thermal properties. The study of such polymers can lead to advancements in materials science, particularly in the development of novel liquid-crystal displays and other optical devices (Hsu & Percec, 1988).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-13-6-3-2-5-11(13)12(15)7-8-14-17-9-4-10-18-14/h2-3,5-6,14H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKJRKLOKTSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560177
Record name 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121789-31-9
Record name 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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